Cas no 3298-16-6 (5-methylpiperidin-2-one)
5-methylpiperidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-2-Piperidinone
- 5-methylpiperidin-2-one
- 5-methyl-2-piperidone
- 5-Methyl-piperidin-2-on
- 5-methyl-piperidin-2-one
- AC1Q2QQD
- AK103512
- ANW-64727
- CTK8C0473
- dl-5-methyl-piperid-2-one
- SureCN1115543
-
- MDL: MFCD13178700
- Inchi: 1S/C6H11NO/c1-5-2-3-6(8)7-4-5/h5H,2-4H2,1H3,(H,7,8)
- InChI Key: NSRPFJGOCZUUHE-UHFFFAOYSA-N
- SMILES: O=C1CCC(C)CN1
Computed Properties
- Exact Mass: 113.08413
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 29.1
5-methylpiperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 229862-250mg |
5-Methylpiperidin-2-one |
3298-16-6 | 95% | 250mg |
£118.00 | 2022-02-28 | |
| Fluorochem | 229862-1g |
5-Methylpiperidin-2-one |
3298-16-6 | 95% | 1g |
£297.00 | 2022-02-28 | |
| Fluorochem | 229862-5g |
5-Methylpiperidin-2-one |
3298-16-6 | 95% | 5g |
£809.00 | 2022-02-28 | |
| abcr | AB458357-250 mg |
5-Methylpiperidin-2-one, 95%; . |
3298-16-6 | 95% | 250MG |
€129.60 | 2023-07-18 | |
| abcr | AB458357-1 g |
5-Methylpiperidin-2-one, 95%; . |
3298-16-6 | 95% | 1g |
€226.40 | 2023-07-18 | |
| abcr | AB458357-5 g |
5-Methylpiperidin-2-one, 95%; . |
3298-16-6 | 95% | 5g |
€537.80 | 2023-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68430-5g |
5-Methylpiperidin-2-one |
3298-16-6 | 95% | 5g |
¥640.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68430-1g |
5-Methylpiperidin-2-one |
3298-16-6 | 95% | 1g |
¥218.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68430-100mg |
5-Methylpiperidin-2-one |
3298-16-6 | 95% | 100mg |
¥71.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68430-250mg |
5-Methylpiperidin-2-one |
3298-16-6 | 95% | 250mg |
¥106.0 | 2024-07-19 |
5-methylpiperidin-2-one Suppliers
5-methylpiperidin-2-one Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-methylpiperidin-2-one
5-Methylpiperidin-2-one (CAS No. 3298-16-6): An Overview of Its Structure, Properties, and Applications
5-Methylpiperidin-2-one (CAS No. 3298-16-6) is a versatile organic compound that has garnered significant attention in the fields of chemistry, pharmaceuticals, and materials science. This compound, also known as 2-Oxopiperidine-5-methyl, is characterized by its unique molecular structure and diverse range of applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential uses of 5-methylpiperidin-2-one.
Molecular Structure and Physical Properties
The molecular formula of 5-methylpiperidin-2-one is C6H11NO, with a molecular weight of approximately 113.15 g/mol. The compound features a six-membered piperidine ring with a ketone group at the 2-position and a methyl group at the 5-position. This specific arrangement imparts unique chemical and physical properties to the molecule. 5-Methylpiperidin-2-one is a colorless liquid at room temperature with a characteristic odor. It is soluble in common organic solvents such as ethanol, methanol, and acetone but has limited solubility in water.
Synthesis Methods
The synthesis of 5-methylpiperidin-2-one can be achieved through various routes, each with its own advantages and limitations. One common method involves the cyclization of N-(4-methylbutyl)acetamide in the presence of an acid catalyst. Another approach utilizes the reaction of 4-methylaminobutyraldehyde with an appropriate ketone followed by dehydration to form the desired piperidine ring. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or employing biocatalysts to enhance yield and reduce by-products.
Biological Activities and Pharmacological Properties
5-Methylpiperidin-2-one has been studied for its potential biological activities and pharmacological properties. Research has shown that it exhibits moderate to strong activity against certain bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, studies have explored its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
In the field of neuroscience, 5-methylpiperidin-2-one has been investigated for its ability to modulate neurotransmitter systems. Preliminary findings suggest that it may have potential as a therapeutic agent for neurological disorders such as Parkinson's disease and Alzheimer's disease. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Applications in Pharmaceuticals and Materials Science
The versatility of 5-methylpiperidin-2-one extends beyond its biological activities. In pharmaceuticals, it serves as an important intermediate in the synthesis of various drugs and drug candidates. For example, it is used in the production of analgesics, anticonvulsants, and antidepressants. Its ability to form stable derivatives through functional group modifications makes it a valuable building block in drug design.
In materials science, 5-methylpiperidin-2-one has found applications in the development of advanced polymers and coatings. Its reactivity with different monomers allows for the creation of novel materials with tailored properties such as improved mechanical strength, thermal stability, and biocompatibility. These materials have potential uses in industries ranging from automotive to biomedical devices.
Current Research Trends
The ongoing research on 5-methylpiperidin-2-one continues to uncover new insights into its properties and applications. Recent studies have focused on optimizing synthetic routes to increase yield and purity while reducing environmental impact. Additionally, there is growing interest in exploring its potential as a scaffold for designing new therapeutic agents targeting specific diseases.
In the realm of materials science, researchers are investigating the use of 5-methylpiperidin-2-one in creating smart materials that can respond to external stimuli such as temperature or pH changes. These responsive materials have potential applications in drug delivery systems, sensors, and adaptive coatings.
Conclusion
5-Methylpiperidin-2-one (CAS No. 3298-16-6) is a multifaceted compound with a wide range of applications in chemistry, pharmaceuticals, and materials science. Its unique molecular structure confers valuable chemical properties that make it an important intermediate in drug synthesis and a promising candidate for developing new materials with advanced functionalities. As research continues to advance our understanding of this compound, it is likely that new opportunities will emerge for its use in various fields.
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